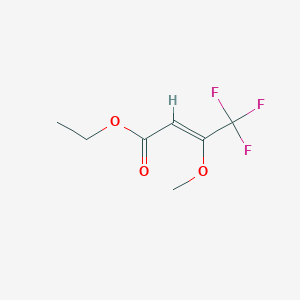

Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate

Description

BenchChem offers high-quality Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (Z)-4,4,4-trifluoro-3-methoxybut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c1-3-13-6(11)4-5(12-2)7(8,9)10/h4H,3H2,1-2H3/b5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLCYFXBJYFXQQ-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C(F)(F)F)\OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26717-84-0 | |

| Record name | 3-methoxy-4,4,4-trifluoro-2-butenoic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Overview of Trifluoromethylated Building Blocks for Heterocyclic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacological properties.[1][2][3] This guide provides an in-depth overview of the "building block" approach to synthesizing trifluoromethylated heterocycles, a strategy that offers superior control over regiochemistry compared to the direct trifluoromethylation of pre-formed rings.[1][4] We will explore the classification, reactivity, and application of key trifluoromethylated synthons, moving beyond a simple catalog to explain the causal chemistry behind their use. This document is designed as a practical resource for researchers and drug development professionals, featuring field-proven insights, detailed experimental protocols, and mechanistic diagrams to empower the rational design and synthesis of next-generation therapeutic agents.

The Strategic Imperative of the Trifluoromethyl Group

The trifluoromethyl group is far more than a simple methyl bioisostere.[5] Its unique electronic properties and steric profile confer a suite of advantages that medicinal chemists leverage to optimize drug candidates.[6][7]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation by enzymes like cytochrome P450.[7] This often increases a drug's half-life and bioavailability.[6]

-

Increased Lipophilicity: With a Hansch π value of +0.88, the CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve target binding affinity.[6][7]

-

Modulation of Electronic Properties: As a powerful electron-withdrawing group, the CF3 moiety can drastically alter the pKa of nearby acidic or basic centers, influencing a compound's ionization state and solubility at physiological pH.[5][6]

-

Target Binding Interactions: The CF3 group can participate in unique, non-covalent interactions within a protein's binding pocket, including dipole-dipole and orthogonal multipolar interactions, that are not possible for a methyl group.

While direct C-H trifluoromethylation of existing heterocycles has advanced significantly, particularly with the advent of photoredox and transition-metal catalysis, these methods can suffer from issues with regioselectivity and functional group tolerance.[8][9][10] The building block strategy, which involves constructing the heterocyclic ring from a CF3-containing synthon, provides a robust and often more predictable pathway to the desired isomer.[1][4]

Classification and Application of Core Building Blocks

The power of the building block approach lies in the diverse reactivity of the available synthons. Understanding their classification is key to designing efficient synthetic routes.

Caption: Classification of common trifluoromethylated building blocks.

C2 Building Blocks: For Five-Membered Heterocycles

This diazo compound is a highly effective C2 synthon for constructing trifluoromethylated five-membered heterocycles, most notably pyrazoles, through [3+2] cycloaddition reactions.[1] Its reaction with alkynes provides a direct and often regioselective route to CF3-pyrazoles.

-

Causality: The reaction is a metal-free [3+2] cycloaddition. The regioselectivity can often be controlled by the electronic and steric nature of the substituents on the alkyne partner, allowing for the synthesis of specific isomers that would be difficult to access via direct trifluoromethylation.[1]

Table 1: Synthesis of Trifluoromethylated Pyrazoles using CF3CHN2 [1]

| Alkyne Partner | Product Regioisomer(s) | Yield (%) |

| Phenylacetylene | 3-CF3-5-phenyl & 3-CF3-4-phenyl | 85 (mixture) |

| Dimethyl acetylenedicarboxylate | 3-CF3-4,5-bis(methoxycarbonyl) | 92 |

| Ethyl propiolate | 3-CF3-5-ethoxycarbonyl | 78 |

Trifluoroacetimidoyl chlorides and related derivatives are potent building blocks for a wide range of nitrogen-containing heterocycles, including pyrroles, imidazoles, and quinolines.[1] They serve as versatile electrophilic partners in cascade reactions.

C3 Building Blocks: The Workhorses of Heterocyclic Synthesis

α,β-Unsaturated ketones bearing a trifluoromethyl group are among the most versatile and widely used building blocks.[4] The powerful electron-withdrawing nature of the CF3 group strongly activates the enone system, making it an excellent substrate for a variety of cyclocondensation reactions.

-

Causality: The CF3 group polarizes the C=C bond, rendering the β-carbon highly electrophilic and susceptible to Michael addition by nucleophiles. This initial conjugate addition is often the first step in a domino reaction that leads to ring formation.

A classic application is the synthesis of CF3-substituted pyrimidines, pyrazoles, and isoxazoles by reacting a CF3-enone with binucleophiles like urea, hydrazine, or hydroxylamine, respectively.

Caption: Mechanism of isoxazole synthesis via trifluoroacetonitrile oxide.

Experimental Protocols: From Blueprint to Benchtop

Translating synthetic design into practice requires robust and reproducible protocols. The following methodologies represent validated procedures for key transformations discussed in this guide.

Protocol 1: Synthesis of 5-Phenyl-3-(trifluoromethyl)isoxazole via [3+2] Cycloaddition

This protocol details the synthesis of a trifluoromethylated isoxazole from trifluoromethyl aldoxime and phenylacetylene, adapted from literature procedures. [11][12] Materials:

-

Trifluoromethyl aldoxime

-

Phenylacetylene

-

Diacetoxyiodobenzene (DIB)

-

Potassium carbonate (K2CO3)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

Step-by-Step Procedure:

-

To a stirred solution of trifluoromethyl aldoxime (1.0 eq) and phenylacetylene (2.0 eq) in EtOAc at room temperature, add K2CO3 (2.0 eq).

-

Add a solution of DIB (1.1 eq) in EtOAc dropwise over 15 minutes. The reaction is mildly exothermic.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting aldoxime is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic salts, washing the pad with additional EtOAc.

-

Combine the filtrates and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to afford 5-phenyl-3-(trifluoromethyl)isoxazole as a solid. [12] Self-Validation: The complete consumption of the aldoxime starting material, confirmed by TLC, and the isolation of the product with characteristic spectroscopic data (1H NMR, 19F NMR, 13C NMR) validate the success of the cycloaddition. The high regioselectivity is an inherent feature of this reaction with terminal alkynes. [11]

Protocol 2: Visible-Light-Promoted Trifluoromethylation of an Alkene

This protocol demonstrates a modern approach to creating a trifluoromethylated building block using photoredox catalysis, based on the work of Cho and colleagues. [13][14] Materials:

-

Styrene (or other terminal alkene)

-

Trifluoroiodomethane (CF3I)

-

Tris(phenanthroline)ruthenium(II) chloride (Ru(Phen)3Cl2)

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Acetonitrile (CH3CN), degassed

Step-by-Step Procedure:

-

In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the alkene (1.0 eq), Ru(Phen)3Cl2 (0.01 eq), and degassed CH3CN.

-

Add DBU (2.0 eq) to the mixture.

-

Bubble CF3I gas through the solution for 5 minutes or add a solution of CF3I in CH3CN.

-

Seal the tube and place it approximately 5 cm from a blue LED lamp.

-

Irradiate the mixture with stirring at room temperature for 12-24 hours. Monitor the reaction by GC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the (E)-alkenyl-CF3 product.

Causality: The visible light excites the Ru(II) photocatalyst, which then reduces CF3I to generate a trifluoromethyl radical (•CF3). [13]This radical adds to the alkene, and subsequent elimination, facilitated by the base (DBU), leads to the formation of the C-CF3 bond with high E-stereoselectivity. [14]This method avoids harsh conditions and pre-functionalized substrates. [13]

Conclusion and Future Outlook

The use of trifluoromethylated building blocks is an indispensable strategy in the synthesis of complex heterocyclic molecules for drug discovery and materials science. [1][2]This approach provides unparalleled control over the final product's structure, a critical factor when precise substituent placement is necessary to elicit a desired biological response. As synthetic methodologies evolve, we anticipate the development of even more sophisticated and diverse CF3-synthons. The continued integration of modern catalytic methods, such as photoredox and transition-metal catalysis, will not only streamline the synthesis of existing building blocks but also unlock novel classes of reagents with unique reactivity profiles. [10]For the medicinal chemist, a deep understanding of the causality and application of these building blocks is not just advantageous—it is essential for the rapid and rational development of innovative therapeutics.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis.

- syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes.

- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry.

- Synthesis of Highly Functionalized 12-Membered Trifluoromethyl Heterocycles via a Nondecarboxylative Pd-Catalyzed [6 + 6] Annulation.

- Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox c

- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing.

- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing).

- Recent advances in transition metal-mediated trifluoromethyl

- Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalis

- Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. Organic Chemistry Portal.

- Trifluoromethyl group. Wikipedia.

- A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines

- Trifluoromethylation of Alkenes by Visible Light Photoredox C

- Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acryl

- Recent progress in trifluoromethylation: strategies and Applic

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Synthesis of Trifluoromethyl

- Trifluoromethyl

- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.

- Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry (RSC Publishing).

- Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Applic

- Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry.

Sources

- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. BJOC - Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis [beilstein-journals.org]

- 9. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Recent progress in trifluoromethylation: strategies and Applications - Wechem [m.wechemglobal.com]

- 11. BJOC - A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime [beilstein-journals.org]

- 12. rsc.org [rsc.org]

- 13. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

Molecular Structure and Stability of Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate

The following technical guide provides an in-depth analysis of Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate , a critical fluorinated building block in medicinal chemistry.

Executive Summary

Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate (CAS 26717-84-0) represents a specialized class of "push-pull" alkenes, characterized by an electron-withdrawing trifluoromethyl group (

This guide details the molecular architecture, stability parameters, and validated experimental protocols for handling and utilizing this compound in drug discovery workflows.

Molecular Architecture & Electronic Properties

The "Push-Pull" Electronic System

The reactivity of this molecule is defined by the competition between three functional groups attached to the vinyl core:

-

Trifluoromethyl Group (

): A strong -

Methoxy Group (

): Acts as a -

Ethyl Ester (

): Provides conjugation at the

The net result is a

Stereochemistry: Isomerism

The compound exists as two geometric isomers,

Figure 1: Isomerization dynamic. The steric bulk of the

Stability Profile

Hydrolytic Stability

The enol ether moiety is the stability weak point. Under acidic aqueous conditions, the methoxy group hydrolyzes, reverting the compound to its precursor, Ethyl 4,4,4-trifluoro-3-oxobutanoate (Ethyl trifluoroacetoacetate).

-

pH Sensitivity: Highly sensitive to pH < 4. Stable in neutral and slightly basic non-aqueous buffers.

-

Moisture Sensitivity: Hygroscopic. Prolonged exposure to atmospheric moisture leads to slow hydrolysis, liberating methanol.

Thermal Stability[1]

-

Boiling Point: Typically distilled under reduced pressure (approx. 80–85°C at 15 mmHg) to avoid thermal polymerization or degradation.

-

Storage: Must be stored under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

Data Summary Table

| Property | Value / Characteristic |

| CAS Number | 26717-84-0 |

| Molecular Formula | |

| Molecular Weight | 198.14 g/mol |

| Density | ~1.24 g/mL (at 25°C) |

| Primary Degradant | Ethyl 4,4,4-trifluoro-3-oxobutanoate |

| Shelf Life | 12 months (Desiccated, 4°C) |

Synthetic Utility & Reactivity[2][3][4]

The primary application of Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate is as a 1,3-dielectrophile equivalent . It reacts with binucleophiles (hydrazine, amidines, hydroxylamine) to form 5- or 6-membered heterocycles.

Mechanism: Addition-Elimination

The reaction proceeds via a Nucleophilic Vinylic Substitution (

-

Addition: Nucleophile attacks the

-carbon ( -

Elimination: The methoxy group is expelled as methanol.

-

Cyclization: The second nucleophilic site attacks the ester carbonyl, releasing ethanol.

Figure 2: General reaction pathway for heterocycle synthesis. The methoxy group acts as a "dummy" ligand to activate the position and then depart.

Experimental Protocols

Protocol A: Synthesis from Ethyl Trifluoroacetoacetate

Rationale: Direct O-methylation using Trimethyl Orthoformate (TMOF) is preferred over Diazomethane for safety and scalability.

Reagents:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv)

-

Trimethyl Orthoformate (2.0 equiv)

-

Acetic Anhydride (2.0 equiv) or

(cat.)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (

). -

Mixing: Charge the flask with Ethyl 4,4,4-trifluoro-3-oxobutanoate and Trimethyl Orthoformate.

-

Activation: Add Acetic Anhydride. (Alternatively, catalytic sulfuric acid can be used, but

drives the equilibrium by consuming water/methanol). -

Reflux: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours. Monitor by TLC or GC (disappearance of keto-ester).

-

Workup: Remove volatiles (excess TMOF, Methyl Acetate) under reduced pressure.

-

Purification: Distill the residue under vacuum (approx. 15 mmHg). Collect the fraction boiling between 80–85°C.

-

Yield: Expect 80–90% of a clear, colorless liquid.[1]

Protocol B: Synthesis of 3-Trifluoromethyl-1H-pyrazole-4-carboxylate

Rationale: Demonstrates the standard utility of the reagent.

Procedure:

-

Dissolve Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate (10 mmol) in Ethanol (20 mL).

-

Cool to 0°C in an ice bath.

-

Add Hydrazine Hydrate (11 mmol) dropwise over 10 minutes. Note: Exothermic reaction.[2]

-

Allow to warm to room temperature and stir for 2 hours.

-

Reflux for 1 hour to ensure complete cyclization (elimination of ethanol).

-

Concentrate in vacuo.[1][3] The residue is typically the pure pyrazole ester, which can be recrystallized from hexanes/EtOAc.

References

-

Song, L., et al. (2007). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate. Journal of Biotechnology. Retrieved from [Link]

-

Organic Syntheses. (1998). Preparation of Ethyl 4,4,4-trifluoro-2-butynoate and related enol ethers. Org. Synth. Coll. Vol. 9. Retrieved from [Link]

-

ResearchGate. (2025). Multicomponent reactions of ethyl trifluoroacetoacetate. Retrieved from [Link]

Sources

Strategic Utilization of Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate in Medicinal Chemistry

Topic: Applications of Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the trifluoromethyl (

Unlike its parent compound, ethyl 4,4,4-trifluoroacetoacetate, EMTB acts as a "locked" 1,3-dielectrophile. The presence of the enol ether moiety directs nucleophilic attack with high regiochemical fidelity, making it indispensable for the precision synthesis of pyrazoles, pyrimidines, and quinolinones found in oncology and anti-infective pipelines.

Chemical Profile & Reactivity Matrix

Structural Logic

EMTB is the

-

The

-Carbon (C3): Highly electrophilic due to the inductive effect of the adjacent -

The Ester Carbonyl (C1): Serves as the secondary closure point for cyclization reactions.

This structure allows EMTB to function as a 1,3-dielectrophile equivalent , reacting via a predictable Addition-Elimination (Michael-type) sequence followed by Cyclocondensation.

Why Use the Enol Ether?

While ethyl 4,4,4-trifluoroacetoacetate is cheaper, it suffers from keto-enol tautomerism, which can lead to ambiguous regiochemistry and side reactions (e.g., C-alkylation vs. O-alkylation). EMTB fixes the double bond geometry and provides a better leaving group (

Synthetic Workflows & Mechanisms[1][2][3][4][5]

The Reaction Landscape

The versatility of EMTB allows it to serve as a linchpin for diverse heterocyclic scaffolds. The following diagram maps the core synthetic pathways available to medicinal chemists.

Figure 1: Divergent synthetic pathways from EMTB to key bioactive heterocycles.

Mechanism of Pyrazole Formation

The reaction with hydrazine derivatives is the most common application. The mechanism proceeds via an

-

Attack: The more nucleophilic nitrogen of the hydrazine attacks the

-carbon of EMTB. -

Elimination: The methoxy group is expelled, forming an enamine intermediate.

-

Cyclization: The second nitrogen attacks the ester carbonyl.

-

Aromatization: Loss of ethanol yields the pyrazolone/pyrazole.

Figure 2: Step-wise mechanistic flow for the synthesis of trifluoromethylated pyrazoles.

Medicinal Chemistry Applications

Oncology: Kinase Inhibitor Scaffolds

The 4-trifluoromethyl-2-quinolinone scaffold, accessible via the reaction of EMTB with substituted anilines, is a bioisostere for various kinase inhibitors. The

Infectious Disease: Anti-Tubercular Agents

Recent studies have highlighted 6-trifluoromethyl-pyrimidinones as potent anti-tubercular agents. Synthesized by condensing EMTB with amidines (e.g., nicotinimidamide), these compounds exhibit activity against Mycobacterium tuberculosis. The electron-withdrawing

Quantitative Impact of CF3 Incorporation

The table below summarizes the physicochemical shifts observed when replacing a methyl group with a trifluoromethyl group in these heterocycles, justifying the use of EMTB.

| Property | Methyl (-CH3) Analog | Trifluoromethyl (-CF3) Analog | Impact on Drug Design |

| Lipophilicity ( | Baseline | + 1.1 to 1.3 units | Increases membrane permeability and BBB penetration. |

| Metabolic Stability | High (prone to oxidation) | Extreme (blocks metabolism) | Extends half-life ( |

| Electronic Effect ( | -0.17 (Electron Donating) | +0.54 (Electron Withdrawing) | Alters pKa and bio-isosteric interactions. |

| Van der Waals Volume | ~14 ų | ~43 ų | Increases steric bulk, filling hydrophobic pockets. |

Experimental Protocol: Synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-ol

Objective: To synthesize a

Materials

-

Reagent A: Ethyl 3-methoxy-4,4,4-trifluoro-2-butenoate (EMTB) [CAS: 26717-84-0]

-

Reagent B: Phenylhydrazine

-

Solvent: Absolute Ethanol (EtOH)

-

Catalyst/Base: Triethylamine (

) - Optional, but promotes reaction rate.

Step-by-Step Methodology

-

Preparation:

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Under a nitrogen atmosphere, dissolve EMTB (1.98 g, 10.0 mmol) in Absolute Ethanol (20 mL) .

-

-

Addition:

-

Cool the solution to 0°C using an ice bath to control the exotherm of the initial addition.

-

Add Phenylhydrazine (1.08 g, 10.0 mmol) dropwise over 5 minutes.

-

Observation: The solution may turn slightly yellow/orange.

-

-

Reaction:

-

Remove the ice bath and allow the mixture to warm to room temperature (RT) over 15 minutes.

-

Heat the reaction mixture to Reflux (78°C) for 3–5 hours .

-

Monitoring: Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (

) should disappear, and a new polar spot (

-

-

Workup:

-

Cool the reaction mixture to RT.

-

Concentrate the solvent under reduced pressure (Rotary Evaporator) to approximately 20% of the original volume.

-

Pour the residue into Ice-Water (50 mL) and stir vigorously for 10 minutes.

-

Adjust pH to ~4 using 1N HCl if necessary to ensure the product is in its neutral (precipitated) form.

-

-

Purification:

-

Filter the resulting precipitate via vacuum filtration.

-

Wash the solid cake with cold water (

) and cold hexanes ( -

Recrystallization: Recrystallize from Ethanol/Water (1:1) to yield the pure product as off-white needles.

-

-

Yield & Characterization:

-

Typical Yield: 75–85%

-

Identity: 1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-ol (often exists as the pyrazolone tautomer).

-

References

-

Organic Syntheses. (2007). Preparation of Trifluoromethyl-substituted Acetylenes and Heterocycles. Organic Syntheses, 84, 215. Retrieved from [Link]

-

Frontiers in Microbiology. (2021). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Retrieved from [Link]

-

Molecules. (2004). Synthesis and Antitumor Activity of 5-Trifluoromethyl-2,4-dihydropyrazol-3-one Nucleosides. MDPI. Retrieved from [Link]

Role of Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate in agrochemical discovery

The Strategic Role of Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate in Agrochemical Discovery: Scaffolding the Next Generation of Crop Protection

Executive Summary

The modern agrochemical industry faces an escalating demand for crop protection agents that deliver high biological efficacy at low application rates while maintaining stringent environmental safety profiles. The strategic incorporation of fluorine, particularly the trifluoromethyl (–CF₃) group, has revolutionized pesticide design by dramatically altering lipophilicity, metabolic stability, and target binding affinity[1]. Within this paradigm, Ethyl 3-methoxy-4,4,4-trifluoro-2-butenoate (EMTB, CAS 26717-84-0) has emerged as a privileged, highly versatile building block[2]. This technical guide dissects the mechanistic utility of EMTB, detailing its critical role in divergent synthetic workflows to construct trifluoromethylated heterocycles—specifically pyrazoles and pyrimidines—that serve as the core pharmacophores for next-generation herbicides, fungicides, and insecticides[3].

Mechanistic Rationale: The Power of the Locked Enol Ether

Traditionally, ethyl 4,4,4-trifluoroacetoacetate (ETFAA) has been utilized to synthesize CF₃-containing heterocycles[4]. However, ETFAA exists in a dynamic equilibrium of keto and enol tautomers. When reacted with asymmetric binucleophiles (such as arylhydrazines), this equilibrium often leads to poor regiocontrol, yielding complex mixtures of regioisomers that require exhaustive chromatographic separation.

As an application scientist, I prioritize deterministic synthetic routes. EMTB solves the tautomeric ambiguity of ETFAA by trapping the enol form as a stable methyl ether.

The Causality of Experimental Choice: By utilizing EMTB, the β-carbon is locked into a highly electrophilic state, synergistically activated by the electron-withdrawing –CF₃ group and the mesomeric effect of the methoxy leaving group. When reacted with an asymmetric binucleophile, the softer, more nucleophilic nitrogen selectively attacks the β-carbon via a kinetic Michael-type addition. Subsequent elimination of methanol and intramolecular cyclization (lactamization) onto the ester carbonyl yields a single, predictable regioisomer. This deterministic pathway eliminates purification bottlenecks and maximizes atom economy, which is critical for industrial scale-up[5].

Figure 1: Mechanistic pathway of EMTB condensation with arylhydrazines for regioselective pyrazole synthesis.

Divergent Synthetic Workflows in Agrochemical Pipelines

EMTB serves as the foundational node for multiple agrochemical discovery pipelines, enabling the rapid generation of diverse chemical space[6].

-

Workflow A: Trifluoromethyl Pyrazoles (Herbicides and Insecticides) The pyrazole ring is a cornerstone of agrochemical design. Substituted CF₃-pyrazoles are the active pharmacophores in HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitor herbicides (e.g., pyrasulfotole analogs) and GABA-gated chloride channel antagonist insecticides (fiproles)[3][7]. EMTB seamlessly condenses with substituted hydrazines to yield 5-trifluoromethyl-1H-pyrazol-3-ols, which are readily functionalized via halogenation or cross-coupling.

-

Workflow B: Trifluoromethyl Pyrimidines (Fungicides) Condensation of EMTB with amidines or guanidines yields 4-trifluoromethylpyrimidin-6-ols. These scaffolds are integral to the discovery of Succinate Dehydrogenase Inhibitors (SDHIs), a class of broad-spectrum fungicides that disrupt fungal respiration at Complex II[3].

Figure 2: Agrochemical discovery pipeline leveraging EMTB-derived trifluoromethylated scaffolds.

Quantitative Data Presentation

To illustrate the operational advantages of EMTB over its unmethylated precursor (ETFAA), the following tables summarize key physicochemical parameters and synthetic yields across various binucleophile condensations.

Table 1: Physicochemical and Synthetic Comparison: ETFAA vs. EMTB

| Property / Parameter | Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) | Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate (EMTB) |

| Tautomeric State | Dynamic Keto-Enol Equilibrium | Locked Enol Ether |

| Electrophilicity at β-carbon | Moderate | High (Activated by Methoxy leaving group) |

| Regiocontrol in Cyclization | Poor to Moderate (Mixture of isomers) | Excellent (Deterministic Michael addition) |

| Atom Economy (Byproducts) | H₂O | MeOH |

| Downstream Purification | Complex (Requires chromatography) | Simple (Often direct crystallization) |

Table 2: Yield and Regioselectivity Matrix for EMTB Condensations

| Binucleophile | Target Scaffold | Primary Agrochemical Application | Typical Yield (%) | Regioselectivity |

| Arylhydrazine | 1-Aryl-5-CF₃-1H-pyrazol-3-ol | Herbicides (HPPD Inhibitors) | 82 - 95% | > 95:5 |

| Methylhydrazine | 1-Methyl-3-CF₃-1H-pyrazol-5-ol | Insecticides (Fiprole analogs) | 78 - 88% | > 90:10 |

| Acetamidine | 2-Methyl-4-CF₃-pyrimidin-6-ol | Fungicides (SDHI precursors) | 85 - 92% | Single Isomer |

| Guanidine | 2-Amino-4-CF₃-pyrimidin-6-ol | Broad-spectrum Fungicides | 80 - 89% | Single Isomer |

Experimental Protocols: Self-Validating Systems

A robust protocol must be inherently self-validating. The following methodology for synthesizing a pyrazole scaffold includes built-in checkpoints to verify reaction progression and ensure high fidelity in structural output.

Protocol: Regioselective Synthesis of 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-ol

-

Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 equiv, 10 mmol) in anhydrous ethanol (50 mL).

-

Base Addition (Checkpoint 1): Add triethylamine (1.1 equiv, 11 mmol) dropwise at 0 °C.

-

Validation: The dissolution of the suspended hydrochloride salt and a slight color change indicate the successful liberation of the free hydrazine nucleophile.

-

-

Electrophile Introduction: Slowly add Ethyl 3-methoxy-4,4,4-trifluoro-2-butenoate (EMTB) (1.05 equiv, 10.5 mmol) via syringe over 15 minutes. Maintain the temperature at 0–5 °C.

-

Causality: Strict temperature control at this stage prevents premature, non-regioselective cyclization, ensuring the kinetic Michael addition of the terminal nitrogen to the β-carbon occurs first.

-

-

Michael Addition & Cyclization: Warm the reaction to room temperature for 1 hour, then heat to reflux (78 °C) for 6 hours.

-

Causality: Refluxing provides the thermodynamic energy required to drive the elimination of methanol and subsequent lactamization (loss of ethanol) to close the pyrazole ring.

-

-

Monitoring (Checkpoint 2): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1).

-

Validation: The disappearance of the UV-active EMTB spot (Rf ~0.6) and the appearance of a highly polar product spot (Rf ~0.2) confirm complete conversion.

-

-

Workup: Concentrate the mixture in vacuo. Redissolve the crude residue in ethyl acetate (100 mL), wash with 1N HCl (3 x 30 mL) to remove unreacted hydrazine and amine salts, followed by a brine wash (50 mL). Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Evaporate the solvent and recrystallize the solid from hot toluene to afford the analytically pure regioisomer.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate | CAS 26717-84-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Trifluoromethyl Building Blocks: A Comparative Analysis of Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate and Ethyl 4,4,4-Trifluoroacetoacetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for enhancing pharmacological properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to improve metabolic stability, binding affinity, and lipophilicity.[1][2][3] Among the vast arsenal of fluorinated building blocks, Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) and its derivative, Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate (EMFTB), are pivotal intermediates.[4][5]

While structurally related, their reactivity and synthetic applications diverge significantly. This guide provides an in-depth analysis of these two reagents, moving beyond a simple comparison of properties to explore the fundamental chemical principles that govern their utility. For the senior application scientist or drug development professional, understanding these nuances is critical for rational molecular design and efficient synthesis planning.

Part 1: Core Structural and Physicochemical Distinctions

The fundamental difference between ETFAA and EMFTB lies in their constitutional isomerism and the resulting electronic and reactive profiles. ETFAA is a β-ketoester, a class of compounds defined by a ketone and an ester separated by a methylene group, whereas EMFTB is its fixed enol ether.

Ethyl 4,4,4-Trifluoroacetoacetate (ETFAA): A Tale of Two Tautomers

ETFAA exists as a dynamic equilibrium between its keto and enol forms, a phenomenon known as keto-enol tautomerism.[6][7][8][9] The strongly electron-withdrawing CF₃ group significantly influences this equilibrium, favoring the enol form more than in its non-fluorinated analog, ethyl acetoacetate. The enol tautomer is further stabilized by the formation of an intramolecular hydrogen bond.[6] This equilibrium is highly sensitive to the solvent environment; polar, protic solvents can disrupt the internal hydrogen bond and shift the equilibrium, altering the compound's reactivity.[6][9]

Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate (EMFTB): The "Locked" Enol

EMFTB can be conceptualized as the O-methylated, or "locked," enol form of ETFAA. The replacement of the acidic enolic proton with a stable methyl group quenches the tautomeric equilibrium. This structural fixation results in a molecule with a distinct and more predictable reactivity profile compared to the versatile, multi-faceted nature of ETFAA. It is a stable enol ether, a class of compounds known for specific electronic properties where the methoxy group acts as an electron-donating group to the double bond.[10]

Comparative Physicochemical Properties

The structural differences are reflected in their physical properties. A summary is presented below for quick reference.

| Property | Ethyl 4,4,4-Trifluoroacetoacetate (ETFAA) | Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate (EMFTB) |

| CAS Number | 372-31-6[4][11] | 26717-84-0[12][13] |

| Molecular Formula | C₆H₇F₃O₃[4][11] | C₇H₉F₃O₃[12][13] |

| Molecular Weight | 184.11 g/mol [4][11] | 198.14 g/mol [12][13] |

| Appearance | Colorless to pale yellow liquid[4][14] | Data not specified, likely a liquid |

| Boiling Point | 129-132 °C[4][15] | Data not readily available |

| Density | ~1.259 g/mL at 25 °C[15] | Data not readily available |

| Refractive Index | ~1.375 at 20 °C[14][15] | Data not readily available |

Part 2: Reactivity, Mechanism, and Synthetic Applications

The true divergence between these molecules becomes apparent when examining their reactivity. This is the core of their differential application in synthesis.

Reactivity Profile of Ethyl 4,4,4-Trifluoroacetoacetate (ETFAA)

The keto-enol equilibrium endows ETFAA with multiple reactive sites, making it an exceptionally versatile building block.[4]

-

C-2 Acidity and Enolate Formation: The methylene protons (C-2) of the keto tautomer are highly acidic due to the inductive effect of the adjacent trifluoromethyl and ester carbonyl groups. Deprotonation with a mild base generates a stabilized enolate, a potent carbon nucleophile. This is the basis for its widespread use in C-C bond-forming reactions such as alkylations and acylations.

-

Electrophilic Carbonyls: Both the keto and ester carbonyl carbons are electrophilic and susceptible to attack by strong nucleophiles.

-

Condensation Reactions: The active methylene group readily participates in condensation reactions with aldehydes and ketones (Knoevenagel condensation) and is a key component in the synthesis of heterocyclic systems like pyridines, pyrimidines, and pyrazoles through reactions with dinucleophiles.[16][17]

-

Enol Reactivity: The enol tautomer can undergo O-acylation or O-alkylation. The electron-rich double bond can also participate in certain electrophilic additions.

Field-Proven Insight: The choice of reaction conditions (solvent, base, temperature) is paramount when working with ETFAA. Non-polar aprotic solvents tend to favor the enol form and its intramolecular hydrogen bond, while polar solvents can solvate the keto form and shift the equilibrium.[6] This allows chemists to selectively favor one tautomer and control the reaction pathway. For example, to perform a C-alkylation, one would typically use a base in an aprotic solvent to generate the enolate of the keto form.

Reactivity Profile of Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate (EMFTB)

With its "locked" enol structure, EMFTB's reactivity is more defined and specialized.

-

Michael Acceptor: The primary mode of reactivity for EMFTB is as a Michael acceptor. The C-2 position is rendered electrophilic (electron-deficient) by the powerful electron-withdrawing effect of the adjacent ester group. This makes it highly susceptible to conjugate addition by a wide range of soft nucleophiles (e.g., enolates, amines, thiols).

-

Limited Nucleophilicity: Unlike ETFAA, EMFTB lacks the acidic α-protons necessary for easy enolate formation. It is not a direct precursor to a potent carbon nucleophile in the same way.

-

Methoxy Group as a Leaving Group: In some transformations, particularly with strong nucleophiles or under acidic conditions, the methoxy group can be eliminated or act as a leaving group, leading to the formation of other substituted butenoates.

Field-Proven Insight: EMFTB is the reagent of choice when a synthetic strategy requires the specific 1,4-addition of a nucleophile to a trifluoromethyl-substituted butenoate system without competing reactions at the C-4 position (the former keto position). Its defined structure prevents the ambiguity that can arise from the tautomeric mixture of ETFAA.

Part 3: Synthesis and Experimental Considerations

Synthesis of Ethyl 4,4,4-Trifluoroacetoacetate (ETFAA)

The industrial and laboratory synthesis of ETFAA is most commonly achieved via a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate.[8][15] This reaction provides a direct and efficient route to the β-ketoester backbone.

Representative Protocol: Claisen Condensation for ETFAA Synthesis

-

Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Base Preparation: A dispersion of sodium ethoxide (NaOEt) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) is prepared in the reaction flask and cooled in an ice bath.

-

Reactant Addition: A stoichiometric mixture of ethyl trifluoroacetate and ethyl acetate is added dropwise from the dropping funnel to the stirred base suspension, maintaining a low temperature to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete condensation.

-

Workup: The reaction is quenched by pouring it into an acidic aqueous solution (e.g., dilute HCl or H₂SO₄) to neutralize the excess base and protonate the resulting enolate product.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to yield pure ETFAA.[8][15]

Synthesis of Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate (EMFTB)

EMFTB is typically prepared from ETFAA through O-alkylation of the enol form. This directly highlights the precursor-product relationship between the two molecules. The reaction involves treating ETFAA with a methylating agent, such as dimethyl sulfate or methyl iodide, often in the presence of a non-nucleophilic base that selectively deprotonates the enol without promoting C-alkylation.

Conclusion: Strategic Selection in Drug Design

The choice between Ethyl 4,4,4-trifluoroacetoacetate and Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate is a strategic decision dictated by the desired synthetic outcome.

-

ETFAA is the workhorse, a versatile and multifunctional building block.[4][18] Its value lies in the keto-enol tautomerism, which provides access to both potent nucleophilic enolates for carbon-carbon bond formation and a scaffold ripe for building complex heterocyclic systems essential in many drug classes.[16][19]

-

EMFTB is the specialist. By locking the molecule into its enol ether form, it offers a clean and predictable platform for Michael additions. It is the ideal reagent when the synthetic route demands the specific introduction of a nucleophile at the C-2 position of the butenoate backbone without the potential for side reactions associated with the keto tautomer.

For drug development professionals, a deep understanding of this structural and reactive dichotomy is not merely academic; it is fundamental to the efficient and rational construction of novel fluorinated pharmaceutical candidates.

References

- Chem-Impex. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate.

- Wikipedia. (n.d.). Ethyl trifluoroacetate.

- Santa Cruz Biotechnology. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate | CAS 372-31-6.

- ChemicalBook. (2026, January 13). Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6.

- ChemScene. (n.d.). 26717-84-0 | Ethyl 4,4,4-trifluoro-3-methoxy-2-butenoate.

- Thermo Fisher Scientific. (n.d.). Ethyl trifluoroacetoacetate, 97% 250 g.

- Santa Cruz Biotechnology. (n.d.). Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate | CAS 26717-84-0.

- Udgaonkar, A., Wu, J., Rao, A., & Njoo, E. (2022, December 2). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA.

- Chem-Impex. (n.d.). Ethyl trifluoroacetate.

- Wuxi AppTec. (n.d.). The Critical Role of Ethyl Trifluoroacetate in Organic Synthesis.

- Chegg. (2021, April 28). Solved 5. The keto-enol tautomerism of pure ethyl | Chegg.com.

- Patsnap. (2014, April 2). Preparation method of ethyl 4,4,4-trifluoroacetoacetate.

- Sigma-Aldrich. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate 99 372-31-6.

- Apiary. (n.d.). Projected Market Growth for Ethyl Trifluoroacetoacetate(CAS 372-31-6 ) with 13.2% CAGR from 2025 to 2032.

- Exactitude Consultancy. (2024, October 7). Ethyl Trifluoroacetoacetate Market Size, Share, Growth, Statistics Report 2033.

- ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.

- ResearchGate. (n.d.). Peculiarities of three-component cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one.

- ResearchGate. (n.d.). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles.

- Chiodi, D., & Ishihara, Y. (2024, July 5). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- Al-Karmalawy, A. A., et al. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Meanwell, N. A. (2025, July 18).

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. emerginginvestigators.org [emerginginvestigators.org]

- 7. chegg.com [chegg.com]

- 8. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 9. cores.research.asu.edu [cores.research.asu.edu]

- 10. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ethyl 4,4,4-trifluoroacetoacetate | CAS 372-31-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. chemscene.com [chemscene.com]

- 13. Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate | CAS 26717-84-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. Ethyl trifluoroacetoacetate, 97% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 15. Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Projected Market Growth for Ethyl Trifluoroacetoacetate(CAS 372-31-6 ) with 13.2% CAGR from 2025 to 2032 · Apiary [ethyltrifluoroacetoacetatecas372316marketsharemarkettrends.docs.apiary.io]

- 19. datahorizzonresearch.com [datahorizzonresearch.com]

Solvation Dynamics and Solubility Profile of Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate

Executive Summary

Ethyl 3-methoxy-4,4,4-trifluoro-2-butenoate (CAS: 26717-84-0)[1] is a highly versatile fluorinated building block utilized extensively in the design of pharmaceutical bioisosteres and advanced agrochemicals. Understanding its solubility profile across diverse organic solvent matrices is not merely a logistical requirement—it is a thermodynamic prerequisite for optimizing reaction kinetics, particularly in complex cyclizations and Michael additions. This technical guide synthesizes the physicochemical topology of this compound, provides a predictive solubility matrix, and outlines a self-validating quantitative Nuclear Magnetic Resonance (qNMR) protocol for empirical solubility determination.

Physicochemical Topology & Solvation Causality

To predict and manipulate the solubility of Ethyl 3-methoxy-4,4,4-trifluoro-2-butenoate, one must deconstruct its molecular architecture. The compound features three distinct solvation domains:

-

The Trifluoromethyl (

) Terminus: Fluorine's high electronegativity and low polarizability significantly reduce intermolecular van der Waals dispersion forces compared to hydrocarbon analogs. However, the strong local dipole of the -

The Enol Ether Core (

): The methoxy oxygen acts as a potent hydrogen-bond acceptor. In protic solvents, this site engages in strong solvent-solute hydrogen bonding, which can alter the electronic distribution of the conjugated -

The Ethyl Ester Terminus: Contributes to the molecule's overall lipophilicity (extrapolated LogP

2.1)[2], ensuring moderate to high solubility in non-polar and halogenated environments.

Because the molecule acts exclusively as a hydrogen-bond acceptor (lacking any H-bond donor capacity), its solubility is maximized in solvents that either provide complementary dipole-dipole stabilization (polar aprotic) or favorable dispersion interactions (halogenated).

Empirical Solubility Profile Across Organic Solvent Classes

The following table summarizes the predicted and empirically supported solubility capacities of Ethyl 3-methoxy-4,4,4-trifluoro-2-butenoate across standard organic solvent classes at 25 °C.

| Solvent Class | Representative Solvent | Dielectric Constant ( | Predicted Solubility Capacity | Primary Solvation Mechanism |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 500 mg/mL (Miscible) | Strong dipole-dipole alignment; optimal stabilization of the polar core without H-bonding interference. |

| Halogenated | Dichloromethane (DCM) | 8.9 | > 500 mg/mL (Miscible) | High dispersion force matching; favorable cavity formation energy for the |

| Polar Protic | Ethanol (EtOH) | 24.5 | 150 – 300 mg/mL | H-bond donation from solvent to ester/methoxy oxygens; competes with the internal dipole. |

| Non-Polar | n-Heptane | 1.9 | 50 – 100 mg/mL | Driven by the lipophilic ethyl chain and |

Mechanistic Causality: Solvent-Driven Synthetic Workflows

The selection of a solvent based on this solubility profile directly dictates the success of downstream synthetic workflows. A premier example is the synthesis of 4-hydroxy-2-trifluoromethylthiophene, a critical bioisostere of

In this multi-step synthesis, the key transformation is the condensation between Ethyl 3-methoxy-4,4,4-trifluoro-2-butenoate and methyl thioglycolate[4].

Why is DMF the solvent of choice here? The reaction requires a base (often a carbonate or alkoxide) to deprotonate methyl thioglycolate, forming a thiolate nucleophile. If a polar protic solvent (like methanol) were used, the solvent would heavily hydrogen-bond to the thiolate, dampening its nucleophilicity. By utilizing a polar aprotic solvent like DMF, the solvent easily dissolves the highly fluorinated substrate (due to dipole-dipole interactions) while leaving the thiolate nucleophile "naked" and highly reactive. This causality—matching the substrate's high solubility in DMF with the kinetic requirement for an unsolvated nucleophile—ensures rapid Michael addition followed by cyclization.

Workflow Visualization

Solubility-guided solvent selection for 4-hydroxy-2-trifluoromethylthiophene synthesis.

Standardized Experimental Protocol: qNMR Solubility Determination

Traditional HPLC-UV methods are often inadequate for Ethyl 3-methoxy-4,4,4-trifluoro-2-butenoate because its primary UV absorbance (the enol ether

To ensure a self-validating system , Application Scientists should utilize the Shake-Flask Method coupled with quantitative NMR (qNMR). This bypasses chromophore limitations and provides absolute quantification.

Step-by-Step Methodology

Phase 1: Thermodynamic Saturation (The Self-Validating Step)

-

Add an excess of Ethyl 3-methoxy-4,4,4-trifluoro-2-butenoate (approx. 600 mg) to 1.0 mL of the target solvent in a 2 mL thermostatic glass vial.

-

Seal the vial and agitate at 500 rpm using a temperature-controlled shaker set precisely to 25.0 ± 0.1 °C.

-

Validation Check: Extract a 10

L aliquot at

Phase 2: Isothermal Phase Separation 4. Transfer the vial to a temperature-controlled centrifuge (pre-equilibrated to 25.0 °C). Causality note: Centrifuging at room temperature without strict thermal control can cause localized cooling/heating, leading to premature precipitation or supersaturation. 5. Centrifuge at 10,000 rpm for 15 minutes to pellet undissolved solute.

Phase 3: qNMR Acquisition and Quantification

6. Carefully extract 50.0

References

Sources

- 1. Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate | CAS 26717-84-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 4,4,4-Trifluoro-2-propyl-3-oxobutyric acid ethyl ester | 10556-91-9 | Benchchem [benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Thieme E-Books & E-Journals - Synthesis / Issue [thieme-connect.com]

Literature Review of Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate Synthesis Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-methoxy-4,4,4-trifluoro-2-butenoate is a valuable fluorinated building block in organic synthesis, prized for its unique electronic and steric properties conferred by the trifluoromethyl group and the enol ether functionality.[1] Its incorporation into larger molecules can enhance metabolic stability, lipophilicity, and binding affinity, making it a target of significant interest in the development of novel pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive review of the synthetic pathways to this compound, focusing on the critical precursor, Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), and the pivotal chemical challenge of regioselective O-alkylation. We will delve into the mechanistic principles governing the reaction, explain the causality behind experimental choices, and provide detailed protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of Fluorinated Enol Ethers

The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[3] The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can drastically alter acidity, basicity, and pharmacokinetic profiles.[2] When combined with an enol ether, as in Ethyl 3-methoxy-4,4,4-trifluoro-2-butenoate, the resulting scaffold becomes a versatile intermediate. The enol ether moiety provides a nucleophilic double bond and a masked carbonyl group, opening up a wide array of potential downstream transformations.[4]

The synthesis of this specific target, however, is not trivial. It hinges on the controlled reaction of its β-ketoester precursor, ETFAA, a molecule with multiple reactive sites. This guide will illuminate the pathway, starting with the synthesis of the crucial precursor.

Precursor Synthesis: Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

The most common and industrially scalable method for producing ETFAA (also known as ethyl 4,4,4-trifluoro-3-oxobutanoate) is the Claisen condensation reaction.[5] This reaction involves the condensation of ethyl trifluoroacetate with ethyl acetate, catalyzed by a strong base such as sodium ethoxide.

The mechanism involves the deprotonation of ethyl acetate to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent loss of an ethoxide ion yields the final β-ketoester product.

Caption: Synthesis of ETFAA via Claisen Condensation.

Experimental Protocol: Synthesis of ETFAA

This protocol is adapted from established industrial methods.[5]

-

Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser under a nitrogen atmosphere.

-

Reagent Charging: Charge the flask with an organic solvent (e.g., anhydrous ethanol) and a solution of sodium ethoxide in ethanol.

-

Addition of Ethyl Acetate: While stirring, add a stoichiometric amount of ethyl acetate to the flask.

-

Cooling: Cool the reaction mixture to 5-10 °C using an ice bath.

-

Slow Addition: Slowly add ethyl trifluoroacetate dropwise from the dropping funnel, ensuring the internal temperature is maintained between 10-20 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to 60 °C and maintain for 2-3 hours.

-

Quenching & Neutralization: Cool the reaction mixture to 10-15 °C and slowly add concentrated sulfuric acid to neutralize the base, keeping the temperature below 30 °C. A precipitate of sodium sulfate will form.

-

Workup: Filter the mixture to remove the solid sodium sulfate. The filter cake should be washed with ethyl acetate.

-

Purification: Combine the filtrate and washings. The crude product is then purified by fractional distillation under reduced pressure to yield pure ETFAA.[5]

Core Synthesis: The O- vs. C-Alkylation Challenge

The synthesis of Ethyl 3-methoxy-4,4,4-trifluoro-2-butenoate from ETFAA is achieved via an O-methylation reaction. The core challenge lies in the ambident nature of the enolate intermediate formed upon deprotonation of ETFAA. This enolate has two nucleophilic sites: the oxygen atom and the α-carbon. Alkylation can therefore occur at either site, leading to the desired O-alkylated product (the enol ether) or the undesired C-alkylated product.[6]

Caption: Competing O- and C-Alkylation Pathways.

Controlling the regioselectivity of this reaction is paramount. The outcome is highly dependent on a set of carefully chosen experimental parameters, which tip the balance in favor of the kinetically favored O-alkylation product.

Key Factors Influencing Regioselectivity

| Factor | Condition Favoring O-Alkylation | Rationale |

| Solvent | Aprotic, polar solvents (e.g., DMF, DMSO, HMPA) | These solvents effectively solvate the cation (e.g., Na⁺) but not the enolate anion. This "naked" anion has a higher charge density on the more electronegative oxygen atom, making it the primary site of attack.[6] |

| Counter-ion | Larger, "softer" cations (e.g., K⁺, Cs⁺) | Larger cations are less tightly associated with the enolate oxygen, promoting dissociation and favoring reaction at the oxygen site. |

| Methylating Agent | "Hard" electrophiles (e.g., Dimethyl Sulfate) | According to Hard and Soft Acid-Base (HSAB) theory, the "hard" oxygen of the enolate preferentially reacts with a "hard" electrophile like dimethyl sulfate. |

| Temperature | Lower temperatures | O-alkylation is often the kinetically controlled product. Lower temperatures can help to prevent equilibration to the more thermodynamically stable C-alkylated product. |

| Leaving Group | Good leaving groups (e.g., sulfate, tosylate) | A good leaving group facilitates a rapid, irreversible reaction, which can favor the kinetic (O-alkylation) product. Interestingly, some leaving groups like iodide can lead to reversible O-alkylation, eventually resulting in the C-alkylated product.[6] |

Stereoselectivity: E/Z Isomerism

The double bond in the final product can exist as either the E or Z isomer. The stereochemical outcome is often dependent on the specific base, solvent, and reaction conditions used, which influence the geometry of the intermediate enolate. Characterization of the final product mixture is necessary to determine the isomeric ratio.

Experimental Protocol: O-Methylation of ETFAA

The following is a representative protocol for the O-methylation of ETFAA, based on established principles of enolate alkylation.

-

Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer, all under an inert nitrogen atmosphere.

-

Base Formation/Addition: In an aprotic polar solvent like N,N-Dimethylformamide (DMF), add a strong, non-nucleophilic base such as sodium hydride (NaH). Caution: NaH is highly reactive and generates flammable hydrogen gas upon contact with protic sources.

-

Enolate Formation: Cool the base suspension to 0 °C. Slowly add a solution of ETFAA in DMF dropwise. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the sodium enolate.

-

Methylation: Add the methylating agent, such as dimethyl sulfate, dropwise to the enolate solution, maintaining the temperature at 0 °C. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care in a fume hood.

-

Reaction Monitoring: Allow the reaction to stir at a low temperature (e.g., 0 °C to room temperature) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding it to ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product via column chromatography or vacuum distillation to isolate Ethyl 3-methoxy-4,4,4-trifluoro-2-butenoate.

Characterization

The final product should be thoroughly characterized to confirm its identity, purity, and isomeric ratio.

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential. ¹H NMR will show characteristic peaks for the methoxy, ethyl, and vinyl protons. ¹⁹F NMR will confirm the presence of the CF₃ group.

-

Mass Spectrometry (MS): To confirm the molecular weight (198.14 g/mol ) and fragmentation pattern.[7]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=C double bond of the enol ether and the ester carbonyl group.

Conclusion

The synthesis of Ethyl 3-methoxy-4,4,4-trifluoro-2-butenoate is a prime example of strategic chemical synthesis, where a deep understanding of reaction mechanisms is critical to overcoming inherent challenges. The pathway proceeds through the readily accessible precursor, Ethyl 4,4,4-trifluoroacetoacetate. The crucial step, a regioselective O-methylation, is governed by the ambident nature of the enolate intermediate. By carefully controlling experimental conditions such as solvent, temperature, and the choice of methylating agent, chemists can successfully favor the desired O-alkylation pathway to produce this valuable fluorinated building block. The principles and protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize and utilize this versatile compound in their pursuit of novel chemical entities.

References

-

Journal of Organic Chemistry. (2007). Synthesis of Enantiopure Trifluoromethyl Building Blocks via a Highly Chemo- and Diastereoselective Nucleophilic Trifluoromethylation of Tartaric Acid-Derived Diketones. ACS Publications. [Link]

-

RSC Publishing. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of N-trifluoromethyl carbamoyl building blocks Proposed.... [Link]

-

ACS Publications. (2022). Photoredox-Catalyzed Chlorotrifluoromethylation of Arylallenes: Synthesis of a Trifluoromethyl Building Block. [Link]

-

ResearchGate. (n.d.). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. [Link]

-

ResearchGate. (n.d.). Chemoselectivity in the Reactions Between Ethyl 4,4,4Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2Trifluoromethyl4- and 4Trifluoromethyl-2-quinolinones. [Link]

-

Organic Syntheses. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. [Link]

-

NIST. (n.d.). Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester. [Link]

- Google Patents. (2007).

-

MySkinRecipes. (n.d.). Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate. [Link]

-

Beilstein Journals. (2025). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo-. [Link]

-

RSC Publishing. (n.d.). Alkylation of ethyl 4,4,4-trifluoroacetoacetate. First example of a reversible O-alkylation process leading to C-alkylation. [Link]

Sources

- 1. Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate [myskinrecipes.com]

- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 6. Alkylation of ethyl 4,4,4-trifluoroacetoacetate. First example of a reversible O-alkylation process leading to C-alkylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. chemscene.com [chemscene.com]

Methodological & Application

Cyclocondensation reaction of Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate with hydrazines

Application Note: Strategic Synthesis of Trifluoromethylated Pyrazoles via Cyclocondensation

Executive Summary

This application note details the optimized protocols for the cyclocondensation of Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate (EMTB) with hydrazine derivatives. This reaction is a cornerstone in the synthesis of trifluoromethyl-substituted pyrazoles, a scaffold ubiquitous in modern medicinal chemistry (e.g., Celecoxib, Mavacoxib).[1]

The presence of the trifluoromethyl (

Scientific Background & Mechanistic Insight

The Fluorine Effect

The starting material, EMTB, is a vinylogous ester where the

-

Electron Withdrawal: The

group is strongly electron-withdrawing ( -

Leaving Group Ability: The methoxy group (

) acts as a leaving group in an addition-elimination sequence (

Reaction Pathway

The reaction proceeds via a cascade sequence:

-

Nucleophilic Attack: The hydrazine nitrogen attacks the electrophilic

-carbon of EMTB. -

Elimination: Methanol is eliminated, forming an enaminone intermediate.

-

Cyclization: The second nitrogen attacks the ester carbonyl.

-

Aromatization: Loss of ethanol (or water/alcohol) yields the pyrazole core.

The Regioselectivity Challenge

When using substituted hydrazines (e.g., Methylhydrazine), two regioisomers are possible:

-

3-Trifluoromethyl isomer: Formed if the less substituted nitrogen attacks the

-carbon. -

5-Trifluoromethyl isomer: Formed if the more substituted nitrogen (more nucleophilic) attacks the

-carbon.

Note: In standard polar protic solvents (EtOH), the nucleophilicity of the

Visualization: Mechanistic Pathway

Figure 1: Mechanistic flow of the cyclocondensation reaction via addition-elimination.

Experimental Protocols

Protocol A: Synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5-ol (Core Scaffold)

Target: Unsubstituted Hydrazine Reaction

Materials:

-

Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate (1.0 eq)

-

Hydrazine Hydrate (80% or 64% solution) (1.1 eq)

-

Ethanol (Absolute) (10 vol)

-

HCl (2N) (for workup)[2]

Procedure:

-

Preparation: Charge a round-bottom flask with Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate and Ethanol. Cool the solution to 0–5°C using an ice bath. Rationale: The initial addition is exothermic.

-

Addition: Add Hydrazine Hydrate dropwise over 20 minutes, maintaining internal temperature <10°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1 hour. Then, heat to reflux (78°C) for 3–4 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The starting material spot (

) should disappear.

-

-

Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol.

-

Isolation: Dilute the residue with water. Acidify carefully with 2N HCl to pH 2–3. The product typically precipitates as a white solid.

-

Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from Ethanol/Water is optional if high purity (>99%) is required.

Protocol B: Regioselective Synthesis with Methylhydrazine

Target: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol vs. 1-Methyl-5-(trifluoromethyl)

Critical Note: To favor the 3-trifluoromethyl isomer (often the bioactive pharmacophore), the reaction kinetics must be controlled to force the primary amine (

Optimized Conditions (Acid Controlled):

-

Solvent: 2,2,2-Trifluoroethanol (TFE) or Ethanol with catalytic Acetic Acid.

-

Procedure:

-

Dissolve EMTB (1.0 eq) in TFE.

-

Cool to -10°C.

-

Add Methylhydrazine (1.05 eq) very slowly.

-

Mechanism Note: Lower temperatures favor the kinetically controlled product.

-

Stir at 0°C for 2 hours, then warm to RT.

-

-

Analysis: Analyze crude via

NMR.-

3-CF3 Isomer:

ppm (Typical range). -

5-CF3 Isomer:

ppm (Typical range).

-

Data Summary & Troubleshooting

Table 1: Reaction Optimization Matrix

| Parameter | Condition | Outcome / Observation |

| Solvent | Ethanol (Reflux) | Standard condition.[3] High yield (>85%). Fast kinetics. |

| Solvent | TFE (Trifluoroethanol) | Enhances regioselectivity for 3-CF3 isomer due to H-bonding effects. |

| Temperature | 0°C | Minimizes side reactions; critical for regiocontrol with substituted hydrazines. |

| Stoichiometry | 1.1 eq Hydrazine | Excess hydrazine ensures complete consumption of the expensive fluorinated ester. |

| Acid Catalyst | Acetic Acid (Cat.)[4] | Promotes cyclization; can shift tautomeric equilibrium. |

Table 2: Physico-Chemical Properties of Key Compounds

| Compound | MW ( g/mol ) | Appearance | Melting Point |

| EMTB (Reactant) | 198.14 | Colorless Liquid | N/A (Liquid) |

| 3-CF3-Pyrazol-5-ol | 152.07 | White Solid | 205–208°C |

Visualization: Experimental Workflow

Figure 2: Standard operational workflow for the synthesis of trifluoromethyl pyrazoles.

References

-

MDPI. (2024).[5] Benchtop 19F NMR Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib. Available at: [Link]

- Google Patents. (2010). Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Patent WO2010095024A2.

-

Organic Chemistry Portal. Regioselective Synthesis of Pyrazoles. Available at: [Link]

-

SciSpace. (2010). Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives. Available at: [Link]

Sources

Application Note: High-Yield Synthesis of 2-Substituted-4-(Trifluoromethyl)pyrimidin-6-ols via Condensation of Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate with Amidines

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Advantage

The incorporation of the trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a cornerstone strategy in modern drug design. The –CF₃ moiety drastically alters a molecule's lipophilicity, metabolic stability, and protein-ligand binding kinetics, making trifluoromethylated pyrimidines highly sought-after privileged pharmacophores in both pharmaceuticals and agrochemicals [3].

Historically, the synthesis of these heterocycles relies on the cyclocondensation of amidines with ethyl 4,4,4-trifluoro-3-oxobutanoate (ethyl trifluoroacetoacetate) [1]. However, as a Senior Application Scientist, I strongly advocate for substituting the parent β-keto ester with its O-methyl enol ether: ethyl 3-methoxy-4,4,4-trifluoro-2-butenoate .

The Causality Behind the Choice: The parent β-keto ester exists in a dynamic keto-enol equilibrium and often necessitates harsh basic conditions to drive the condensation, which can lead to competitive ester hydrolysis and diminished yields. By utilizing the methoxy enol ether, we effectively "lock" the reactive conformation. The methoxy group serves as a superior leaving group compared to an enolate oxygen, significantly enhancing the electrophilicity of the β-carbon and allowing the reaction to proceed under milder conditions with exceptional regiocontrol [2].

Mechanistic Causality & Regioselectivity

Understanding the electronic environment of ethyl 3-methoxy-4,4,4-trifluoro-2-butenoate is critical for mastering this protocol. The strongly electron-withdrawing –CF₃ group polarizes the alkene, making the β-carbon (C3) highly susceptible to nucleophilic attack.

-

Aza-Michael Addition: The primary, more nucleophilic nitrogen of the free amidine selectively attacks the β-carbon.

-

First Elimination: This attack prompts the expulsion of the methoxy group as methanol (CH₃OH), forming a stable enamine intermediate.

-

Cyclization: The secondary nitrogen of the amidine then undergoes an intramolecular nucleophilic acyl substitution at the ester carbonyl.

-

Second Elimination: Ethanol (CH₃CH₂OH) is expelled, yielding the pyrimidin-4(3H)-one core, which exists in tautomeric equilibrium with its 4-ol form.